5-Butyluracil
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Overview
Description
5-Butyluracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has a butyl group attached to the fifth position of the uracil ring. This modification can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with butyl halides in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Butyluracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the butyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted uracil derivatives with various functional groups.
Scientific Research Applications
5-Butyluracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-Butyluracil involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The butyl group can affect the molecule’s binding affinity and specificity, potentially leading to altered biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Methyluracil: Another uracil derivative with a methyl group at the fifth position.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the fifth position.
5-Iodouracil: Used in research for its antimicrobial and anticancer properties
Uniqueness: 5-Butyluracil is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other uracil derivatives. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
5442-52-4 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-butyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-6-5-9-8(12)10-7(6)11/h5H,2-4H2,1H3,(H2,9,10,11,12) |
InChI Key |
CFGDUDUEDQSSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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